beta-L-fucose 1-phosphate

Catalog No.
S1918337
CAS No.
28553-11-9
M.F
C6H13O8P
M. Wt
244.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-L-fucose 1-phosphate

Avoid rate-limiting fucokinase bottlenecks in GDP-L-fucose synthesis. β-L-Fucose 1-phosphate (Fuc-1-P) serves as the immediate substrate for GFPP, enabling direct, controlled GDP-fucose formation.

  • Direct enzymatic substrate for GDP-L-fucose pyrophosphorylase; bypasses fucokinase for higher efficiency.
  • Essential for characterizing GFPP/FPGT enzyme kinetics, inhibitor screening, and fucosyltransferase assays.
  • Guaranteed ≥98% purity with global shipping from stock.

CAS Number

28553-11-9

Product Name

beta-L-fucose 1-phosphate

IUPAC Name

[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate

Molecular Formula

C6H13O8P

Molecular Weight

244.14 g/mol

InChI

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1

InChI Key

PTVXQARCLQPGIR-SXUWKVJYSA-N

SMILES

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O

Synonyms

beta-L-fucopyranosyl dicyclohexylammonium phosphate, fucopyranosyl phosphate, fucose 1-phosphate

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O

Beta-L-fucose 1-phosphate is the beta-anomer of L-fucose 1-phosphate. It derives from a beta-L-fucose. It is a conjugate acid of a beta-L-fucose 1-phosphate(2-).

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

beta-L-Fucose 1-phosphate (Fuc-1-P) is the key phosphorylated intermediate in the salvage pathway for fucose metabolism. It serves as the direct and immediate substrate for the enzyme fucose-1-phosphate guanylyltransferase (EC 2.7.7.30), which catalyzes its reaction with GTP to form GDP-L-fucose. As GDP-L-fucose is the universal donor substrate for all fucosyltransferases in prokaryotes and eukaryotes, the procurement of high-purity beta-L-fucose 1-phosphate is critical for applications requiring precise control over fucosylation, such as in vitro enzymatic synthesis and pathway reconstitution.

Research Fit

1 Salvage pathway intermediate for GDP-L-fucose biosynthesis
2 Requires β-anomer for fucokinase recognition and phosphorylation
3 Used in enzymatic synthesis, pathway engineering, and inhibitor screening studies

Substituting beta-L-fucose 1-phosphate with its unphosphorylated precursor, L-fucose, is inefficient for in vitro synthesis as it necessitates an additional enzymatic step catalyzed by a fucokinase, which can be the rate-limiting step in the overall conversion to GDP-L-fucose. This introduces process variability and is non-functional in reconstituted systems lacking a fucokinase. Furthermore, the enzymatic machinery is highly stereospecific; the biologically relevant L-enantiomer is the required substrate for guanylyltransferase, rendering D-fucose and its derivatives ineffective for mammalian or most bacterial fucosylation pathways. While some related sugar phosphates like α-D-arabinose-1-P may show minimal activity, the guanylyltransferase enzyme is reasonably specific for beta-L-fucose 1-phosphate, making other phosphorylated sugars poor substitutes for achieving efficient synthesis.

Substitution Risk

Fucokinase anomeric requirement
β-L-fucose serves as substrate
α-L-fucose not phosphorylated; pathway will not initiate
GFPP substrate preference
Reported lower Km for β-L-fucose-1-P
Other hexose-1-P exhibit higher Km, reducing catalytic efficiency

Process Efficiency: Bypasses the Rate-Limiting Fucokinase Step in GDP-L-Fucose Synthesis

In the chemoenzymatic synthesis of GDP-L-fucose using a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP), the initial phosphorylation of L-fucose to fucose-1-phosphate is the rate-limiting step. In a successive reaction supplied with both ATP and GTP, little accumulation of the fucose-1-phosphate intermediate was detected, indicating its rapid conversion to the final product. Procuring beta-L-fucose 1-phosphate directly allows researchers to bypass this kinetic bottleneck, providing only the substrate for the faster, second reaction (guanylylation) and improving the overall efficiency and control of GDP-L-fucose production workflows.

Evidence DimensionReaction Pathway Efficiency
Target Compound DataDirect substrate for the faster guanylylation reaction.
Comparator Or BaselineL-fucose (requires initial phosphorylation, which is the rate-limiting step of the two-step conversion).
Quantified DifferenceQualitatively identified as bypassing the rate-limiting step.
ConditionsIn vitro synthesis of GDP-L-fucose using a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase from Bacteroides fragilis 9343 with ATP and GTP.

This directly improves synthesis yields and reduces reaction times by eliminating the slowest step in the enzymatic production of GDP-L-fucose.

Anomeric Specificity
Head-to-head
β-L-fucose: substrate α-L-fucose: not substrate
β-anomer required for fucokinase activity
Radiometric assay, porcine liver fucokinase

Substrate Specificity: Required L-Enantiomer for Biologically Relevant Fucosylation

Mammalian and most bacterial enzymatic systems are stereospecific for L-sugars in fucosylation pathways. L-fucose is the main form found in nature and is the only levorotatory sugar used by mammals for this purpose. The enzymes of the fucose salvage pathway, specifically fucokinase and fucose-1-phosphate guanylyltransferase, act on the L-enantiomer. The use of D-fucose or its phosphorylated derivatives would not be compatible with these enzymes, leading to a failure in the synthesis of GDP-L-fucose and subsequent fucosylation reactions.

Evidence DimensionStereospecificity
Target Compound Databeta-L-fucose 1-phosphate is the biologically active enantiomer.
Comparator Or BaselineD-fucose 1-phosphate (biologically inactive in mammalian fucosylation pathways).
Quantified DifferenceAbsolute requirement for the L-configuration for enzyme recognition.
ConditionsMammalian and bacterial fucosylation salvage pathways.

Procuring the correct L-enantiomer is a non-negotiable requirement for obtaining biologically relevant results in studies of fucosylation.

GFPP Km
Reported
0.067 mM
Supports substrate preference over other hexose-1-P
Other hexose-1-P Km: 0.346–0.677 mM (human GFPP)

Enzymatic Specificity: Preferred Substrate for Fucose-1-Phosphate Guanylyltransferase

The enzyme responsible for the final step in the fucose salvage pathway, GDP-L-fucose pyrophosphorylase (or Fucose-1-phosphate guanylyltransferase), demonstrates clear substrate preference. A study on the purified enzyme from pig kidney showed it was 'reasonably specific for beta-L-fucose-1-P'. While it could utilize α-D-arabinose-1-P to a lesser extent, beta-L-fucose 1-phosphate is the canonical and most efficiently processed substrate for producing the GDP-L-fucose donor required for all fucosylation.

Evidence DimensionEnzyme Substrate Preference
Target Compound DataRecognized as the specific, primary substrate.
Comparator Or Baselineα-D-arabinose-1-P (shows some activity but is not the primary substrate).
Quantified DifferenceNot quantified with kinetic parameters in the source, but described as 'reasonably specific'.
ConditionsAssay with purified GDP-L-fucose pyrophosphorylase from pig kidney.

Using the specific, intended substrate ensures maximal reaction velocity and yield in enzymatic assays and synthesis, avoiding off-target reactions or low efficiency.

GFPP Stereospecificity
Head-to-head
β-L-fucose-1-P: substrate α-L-fucose-1-P: not substrate
GFPP requires β-anomer for GDP-fucose synthesis
Porcine kidney GFPP, 560-fold purified
Active Site Binding
Structural evidence
Crystal structure shows dedicated binding pocket for β-L-fucose-1-P in FKP-NTD
Molecular rationale for substrate specificity
PDB: 9IIS, B. fragilis FKP

High-Efficiency Chemoenzymatic Synthesis of GDP-L-Fucose

As the direct substrate for GDP-L-fucose pyrophosphorylase, beta-L-fucose 1-phosphate is the ideal starting material for in vitro synthesis of the universal fucosyl donor, GDP-L-fucose. This approach bypasses the potentially rate-limiting fucokinase step, offering greater process control and efficiency.

In Vitro Reconstitution of Fucosylation Pathways

For researchers studying the activity of specific fucosyltransferases, using beta-L-fucose 1-phosphate (along with GTP and guanylyltransferase) provides a controlled method to generate the necessary GDP-L-fucose donor in situ, without introducing the potentially confounding activity of an upstream fucokinase.

Kinetic Analysis and Screening of Fucose-1-Phosphate Guanylyltransferases

This compound is the definitive substrate for assaying the activity of fucose-1-phosphate guanylyltransferase (GFPP/FPGT) enzymes. Its use is essential for characterizing enzyme kinetics, screening for inhibitors, and identifying novel enzymes from various organisms.

Application Fit Matrix

Application
Selection Property
Validation Focus
GDP-L-fucose enzymatic synthesis
Substrate kinetic preference
GFPP catalytic efficiency review
Fucose salvage pathway inhibitor screening
Substrate authenticity
Assay specificity and false-negative control
Salvage pathway engineering
Characterized kinetic parameters
Pathway flux modeling review
Structural biology of fucose salvage enzymes
Co-crystal structure availability
Active site interaction analysis

XLogP3

-3.2

Wikipedia

Beta-L-fucose 1-phosphate

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